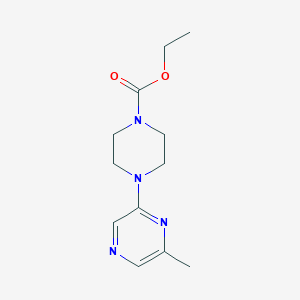![molecular formula C17H20N6OS B12244552 4-cyclopropyl-1-methyl-3-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12244552.png)
4-cyclopropyl-1-methyl-3-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-1-methyl-3-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex heterocyclic compound. It features a unique structure that combines a triazole ring with a thiazolo[4,5-c]pyridine moiety, making it a subject of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-methyl-3-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the thiazolo[4,5-c]pyridine intermediate, followed by its reaction with a piperidine derivative, and finally, the formation of the triazole ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-methyl-3-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides of the compound, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
4-cyclopropyl-1-methyl-3-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-methyl-3-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and have been studied for their biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a fused heterocyclic ring system and are known for their potential as CDK2 inhibitors.
Uniqueness
4-cyclopropyl-1-methyl-3-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific combination of a triazole ring with a thiazolo[4,5-c]pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H20N6OS |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C17H20N6OS/c1-21-17(24)23(12-2-3-12)15(20-21)11-5-8-22(9-6-11)16-19-13-10-18-7-4-14(13)25-16/h4,7,10-12H,2-3,5-6,8-9H2,1H3 |
InChI Key |
MIJUFNGHYYKMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pyridin-3-ylmethyl)sulfanyl]isoquinoline](/img/structure/B12244474.png)
![3-cyclopropyl-6-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12244480.png)
![2-tert-butyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12244484.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B12244496.png)
![4-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B12244499.png)
![2-cyclopropyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12244508.png)

![9-ethyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12244516.png)
![6-(1H-pyrazol-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B12244530.png)
![4-methyl-2-({2-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B12244537.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12244542.png)
![4,5-dimethyl-6-({2-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine](/img/structure/B12244553.png)
![2-Methyl-3-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12244558.png)
![6-chloro-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12244560.png)
